Regioisomeric Differentiation: 2-Ethoxymethyl vs. 3-Ethoxymethyl Substitution on the Pyrrolidine Ring
The target compound (2-ethoxymethyl regioisomer, CAS 2097978-53-3) differs from its 3-ethoxymethyl regioisomer (4-(3-(ethoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid) in the position of the ether substituent on the pyrrolidine ring. The 2-substituted pattern places the ethoxymethyl group adjacent to the amide nitrogen, creating a different steric and electronic environment around the reactive N–C(O) bond compared to the 3-substituted analog [1]. Computed properties from PubChem indicate that the 2-substituted compound has a molecular formula of C11H19NO4, MW 229.27 g/mol, XLogP3 of -0.1, TPSA of 66.8 Ų, 1 HBD, 4 HBA, and 6 rotatable bonds [1]. The 3-substituted regioisomer, despite sharing the same molecular formula, is expected to exhibit a subtly different dipole moment and conformational ensemble due to the altered vector of the ethoxymethyl group relative to the amide plane. In medicinal chemistry SAR, such regioisomeric shifts have been shown to modulate target binding affinity and selectivity; for instance, in prolyl oligopeptidase inhibitor series, the spatial orientation of substituents on the pyrrolidine ring directly governs potency [2]. Quantitative head-to-head bioactivity data for these two specific regioisomers have not been publicly reported, but the physicochemical divergence alone precludes their interchangeable use.
| Evidence Dimension | Pyrrolidine substituent position (regioisomerism) and computed physicochemical properties |
|---|---|
| Target Compound Data | 2-ethoxymethyl substitution; MW 229.27; XLogP3 -0.1; TPSA 66.8 Ų; 1 HBD; 4 HBA; 6 rotatable bonds |
| Comparator Or Baseline | 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid (3-regioisomer); identical MW (229.27); computed XLogP3, TPSA, HBD/HBA counts expected to be similar but three-dimensional spatial arrangement of the ether side chain different |
| Quantified Difference | Spatial orientation of ethoxymethyl group (adjacent to amide N in 2-isomer vs. β-position in 3-isomer); quantitative bioactivity difference not publicly reported |
| Conditions | Computational prediction (PubChem 2.1, XLogP3 3.0, Cactvs 3.4.6.11); no comparative bioassay data identified |
Why This Matters
For procurement decisions, the 2- vs. 3-regioisomer distinction is critical because the spatial presentation of the ethoxymethyl pharmacophore differs; only the 2-substituted isomer (CAS 2097978-53-3) provides the specific geometric arrangement required for any SAR-driven optimization campaign targeting that vector orientation.
- [1] PubChem. Compound Summary for CID 121201511, 4-(2-(Ethoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2097978-53-3 (accessed 2026-04-28). View Source
- [2] Jarho, E. et al. (2005) 'Dicarboxylic acid azacycle L-prolyl-pyrrolidine amides as prolyl oligopeptidase inhibitors and three-dimensional quantitative structure-activity relationship of the enzyme-inhibitor interactions', Journal of Medicinal Chemistry, 48(15), pp. 4772–4782. View Source
